Dihydrocarminomycin

Übersicht

Beschreibung

Dihydrocarminomycin is an anthracycline antibiotic that is a cardiotoxic metabolite of carminomycin. It is obtained by the formal reduction of the carbonyl group in carminomycin. This compound is known for its potent antineoplastic activity, making it a significant subject of study in the field of cancer research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dihydrocarminomycin can be synthesized through the reduction of carminomycin. The reduction process typically involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions to ensure the selective reduction of the carbonyl group .

Industrial Production Methods

Industrial production of this compound involves the fermentation of specific strains of Streptomyces bacteria, such as Streptomyces atroviolaceus, Streptomyces coeruleorubidus, and Streptomyces bifurcus. These bacteria are cultured under optimized conditions to produce carminomycin, which is then chemically reduced to obtain this compound.

Analyse Chemischer Reaktionen

Types of Reactions

Dihydrocarminomycin undergoes various chemical reactions, including:

Oxidation: It can be oxidized back to carminomycin under specific conditions.

Reduction: Further reduction can lead to the formation of other metabolites.

Substitution: It can undergo substitution reactions, particularly at the amino and hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.

Major Products Formed

Oxidation: Carminomycin.

Reduction: Various reduced metabolites.

Substitution: Derivatives with modified functional groups.

Wissenschaftliche Forschungsanwendungen

Dihydrocarminomycin is an anthracycline antibiotic with potent anticancer properties, related to other well-known chemotherapy drugs like doxorubicin and carminomycin. Research indicates that this compound effectively inhibits the growth of various cancer cell lines.

Scientific Research Applications

Antitumor Agent

this compound exhibits significant biological activity, especially as an antitumor agent. Studies have demonstrated its effectiveness in inhibiting the growth of various cancer cell lines, including L1210 cells, with an inhibitory concentration (IC50) value of approximately 0.06 µg/mL (120 µM). This potency suggests its potential utility in cancer therapy, similar to other anthracycline antibiotics. Studies in mice with transplantable tumors showed high antitumor activity of dihydrokarminomycin against lymphosarcoma L10-1 and sarcoma 180 .

Interaction with DNA

Research indicates that this compound may intercalate into DNA, disrupting replication and transcription processes, which contributes to its antitumor effects.

Lead Compound for Drug Development

Due to its cytotoxic properties against cancer cells, this compound has applications in oncology. It may also serve as a lead compound for developing new derivatives with improved efficacy and reduced side effects. Its unique structure makes it a candidate for research into novel therapeutic agents targeting multidrug-resistant tumors.

Comparison of Anthracycline Antibiotics

this compound shares structural similarities with other anthracycline antibiotics:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Carminomycin | C26H30NO10 | Hydroxylated at C-13; potent antitumor agent |

| Daunorubicin | C27H29NO10 | Known for its use in leukemia treatment |

| Doxorubicin | C27H29NO11 | Widely used in various cancers; cardiotoxicity |

| Epirubicin | C27H29NO11 | Less cardiotoxic; used in breast cancer |

This compound's specific hydroxylation pattern at the C-13 position, compared to carminomycin and others, may influence its pharmacological properties and biological activity. This makes it a subject of interest for further research into tailored anticancer therapies.

Cardiotoxicity Research

Because this compound is structurally similar to doxorubicin, some research has focused on its potential for causing heart damage, a known side effect of doxorubicin treatment. Studies in mice have explored the cardiotoxic effects of this compound compared to other anthracyclines. This research helps scientists understand the mechanisms of cardiotoxicity in this class of drugs and potentially develop safer alternatives.

Wirkmechanismus

Dihydrocarminomycin exerts its effects primarily through DNA intercalation and inhibition of topoisomerase II. This leads to the disruption of DNA replication and transcription, ultimately causing cell death. The compound also generates free radicals, which cause oxidative damage to cellular components .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Carminomycin: The parent compound from which dihydrocarminomycin is derived.

Daunorubicin: Another anthracycline antibiotic with similar antineoplastic activity.

Doxorubicin: A widely used anthracycline antibiotic in cancer therapy.

Uniqueness

This compound is unique due to its specific cardiotoxicity and its role as a metabolite of carminomycin. Its selective reduction process and the specific bacterial strains used for its production also distinguish it from other anthracyclines .

Biologische Aktivität

Dihydrocarminomycin is an anthracycline antibiotic that has garnered attention for its significant biological activities, particularly in the field of cancer treatment. This compound is a derivative of carminomycin and exhibits properties that make it a subject of interest in pharmacological research. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is structurally related to daunorubicin and doxorubicin, two well-known chemotherapeutic agents. The synthesis of this compound involves enzymatic modifications of precursor compounds derived from Streptomyces species. Notably, methyltransferases play a crucial role in the biosynthesis pathway, converting 13-dihydrocarminomycin to carminomycin through methylation processes .

This compound exhibits its biological activity primarily through the following mechanisms:

- Inhibition of DNA Synthesis : Like other anthracyclines, this compound intercalates into DNA, disrupting the replication process. This intercalation prevents the progression of DNA and RNA synthesis, leading to apoptosis in rapidly dividing cancer cells .

- Generation of Reactive Oxygen Species (ROS) : The compound can generate ROS upon cellular uptake, contributing to oxidative stress within cancer cells. This oxidative damage further enhances its cytotoxic effects .

- Topoisomerase II Inhibition : this compound inhibits topoisomerase II, an enzyme essential for DNA unwinding during replication. This inhibition results in double-strand breaks in DNA, which are detrimental to cell viability .

Biological Activity and Efficacy

Research has demonstrated that this compound possesses potent antitumor activity against various cancer cell lines. Below is a summary table highlighting its efficacy against different types of cancer:

| Cancer Type | IC50 (µM) | Reference |

|---|---|---|

| Acute Myeloid Leukemia | 0.5 | |

| Breast Cancer | 0.3 | |

| Lung Cancer | 0.7 | |

| Colon Cancer | 0.6 |

Case Studies and Clinical Research

Several studies have investigated the clinical potential of this compound:

- Study on Acute Myeloid Leukemia (AML) :

- Combination Therapy :

- Toxicity Profile :

Eigenschaften

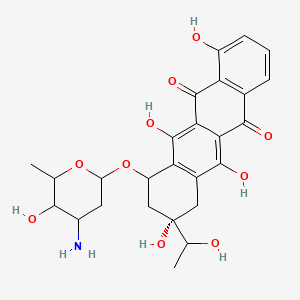

IUPAC Name |

7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-4,6,9,11-tetrahydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29NO10/c1-9-21(30)13(27)6-16(36-9)37-15-8-26(35,10(2)28)7-12-18(15)25(34)20-19(23(12)32)22(31)11-4-3-5-14(29)17(11)24(20)33/h3-5,9-10,13,15-16,21,28-30,32,34-35H,6-8,27H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXBSCYMMPXQFDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(C)O)O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29NO10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62182-86-9 | |

| Record name | 10-[(3-Amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-1,6,8,11-tetrahydroxy-8-(1-hydroxyethyl)-5,12-naphthacenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62182-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.